molecular formula C8H12N2O3 B13092990 (8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione

Cat. No.: B13092990
M. Wt: 184.19 g/mol
InChI Key: QMNIDDVHWKXWSC-NTSWFWBYSA-N
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Description

(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrazine core, followed by the introduction of the hydroxy group at the 8th position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their functional groups and substitutions.

    Hydroxy-substituted heterocycles: Compounds with similar hydroxy groups attached to different heterocyclic cores.

Uniqueness

(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is unique due to its specific stereochemistry and the presence of both the hydroxy group and the pyrido[1,2-a]pyrazine core. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(8S,9aR)-8-hydroxy-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O3/c11-5-1-2-10-6(3-5)8(13)9-4-7(10)12/h5-6,11H,1-4H2,(H,9,13)/t5-,6+/m0/s1

InChI Key

QMNIDDVHWKXWSC-NTSWFWBYSA-N

Isomeric SMILES

C1CN2[C@H](C[C@H]1O)C(=O)NCC2=O

Canonical SMILES

C1CN2C(CC1O)C(=O)NCC2=O

Origin of Product

United States

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